molecular formula C22H24FN7O B5525173 N-(3-fluoro-2-methylphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide

N-(3-fluoro-2-methylphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide

Cat. No.: B5525173
M. Wt: 421.5 g/mol
InChI Key: YUEQPWLESHUPGL-UHFFFAOYSA-N
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Description

N-(3-fluoro-2-methylphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide is a useful research compound. Its molecular formula is C22H24FN7O and its molecular weight is 421.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 421.20263658 g/mol and the complexity rating of the compound is 588. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Serotonin 1A Receptors in Alzheimer's Disease

Research has utilized molecular imaging probes, specifically 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, for positron emission tomography (PET) studies to quantify serotonin 1A (5-HT(1A)) receptor densities in the brains of Alzheimer's disease patients. These studies have shown significantly decreased receptor densities in key brain regions associated with Alzheimer's, correlating with the severity of clinical symptoms and decreased glucose utilization. This highlights the role of serotonin receptors in the pathology of Alzheimer's and the potential for targeted therapies (Kepe et al., 2006).

Synthesis for Imaging Dopamine Receptors

Another study focused on the synthesis of 3-[[4-(4-[18F] fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, aimed at imaging dopamine D4 receptors. The study achieved high specific radioactivity and demonstrated homogeneous distribution of radioactivity within the rat brain, suggesting its utility in studying dopamine receptor distribution and function (Eskola et al., 2002).

5-HT1A Antagonist for Neurotransmission Study

[(18)F]p-MPPF, identified as [(18)F]4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine, has been researched as a new 5-HT(1A) antagonist for studying serotonergic neurotransmission with PET. This compound's chemistry, radiochemistry, and its interactions in animal and human models via PET highlight its potential in neurological research (Plenevaux et al., 2000).

Met Kinase Inhibitor Development

The development of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607) as a selective inhibitor of the Met kinase superfamily for cancer treatment demonstrates the therapeutic applications of complex molecular designs. This compound has shown promising results in preclinical trials, emphasizing the importance of targeted therapy in oncology (Schroeder et al., 2009).

Properties

IUPAC Name

N-(3-fluoro-2-methylphenyl)-4-[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN7O/c1-15-6-7-19(24-14-15)26-20-8-9-21(28-27-20)29-10-12-30(13-11-29)22(31)25-18-5-3-4-17(23)16(18)2/h3-9,14H,10-13H2,1-2H3,(H,25,31)(H,24,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUEQPWLESHUPGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=C(C(=CC=C4)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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